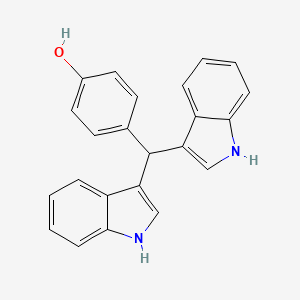

DIM-C-pPhOH

Vue d'ensemble

Description

Ce composé a montré une activité anticancéreuse puissante dans diverses lignées cellulaires cancéreuses, notamment les cellules pancréatiques, du côlon, du sein, du rein et du rhabdomyosarcome . DIM-C-pPhOH est connu pour sa capacité à inhiber la croissance des cellules cancéreuses, induire l'apoptose et favoriser le stress cellulaire .

Applications De Recherche Scientifique

DIM-C-pPhOH has a wide range of scientific research applications, including:

Cancer Research: this compound has been extensively studied for its anticancer properties. It has shown efficacy in various cancer types, including breast, pancreatic, colon, and rhabdomyosarcoma.

Biological Studies: The compound is used to study the role of NR4A1 in cellular processes such as apoptosis, cell proliferation, and stress response.

Medicinal Chemistry: This compound serves as a lead compound for the development of new anticancer agents targeting NR4A1.

Industrial Applications: While its primary use is in research, this compound’s ability to modulate cellular pathways makes it a potential candidate for therapeutic applications.

Mécanisme D'action

Target of Action

The primary target of DIM-C-pPhOH is the Nuclear Receptor 4A1 (NR4A1) . NR4A1, also known as Nur77, is a member of the nuclear receptor superfamily of transcription factors . It is highly expressed in multiple tumor types and plays a crucial role in promoting growth, angiogenesis, and survival activity in most cancers .

Mode of Action

This compound acts as an antagonist to NR4A1 . It inhibits the activation of NR4A1, thereby disrupting the normal functioning of this receptor . This interaction with its target leads to significant changes in cellular processes, particularly in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits cancer cell growth and mTOR signaling, a key pathway involved in cell growth and proliferation . Additionally, it induces apoptosis and cellular stress . These effects disrupt the normal functioning of cancer cells and can lead to their death .

Pharmacokinetics

It is known that this compound reduces cell proliferation, with ic50 values of 136 μM and 130 μM for ACHN cells and 786-O cells, respectively . This suggests that the compound has a significant impact on bioavailability in these cell types.

Result of Action

The result of this compound’s action is a significant reduction in cancer cell growth and an increase in apoptosis . It also induces cellular stress, which can further contribute to the death of cancer cells . These effects are particularly notable in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells .

Action Environment

It is known that the compound’s efficacy can be influenced by the cellular environment, particularly in the context of cancer cells

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 4-(Di(1H-indol-3-yl)methyl)phenol acts as a Nur77 antagonist . It has been found to inhibit TGF-β induced cell migration of breast cancer cell lines . Additionally, it promotes reactive oxygen species (ROS) and endoplasmic reticulum stress in pancreatic cancer cell lines .

Cellular Effects

4-(Di(1H-indol-3-yl)methyl)phenol has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits cancer cell growth and mTOR signaling, induces apoptosis, and causes cellular stress . It also reduces cell proliferation, with IC50 values of 13.6 μM and 13.0 μM for ACHN cells and 786-O cells, respectively .

Molecular Mechanism

At the molecular level, 4-(Di(1H-indol-3-yl)methyl)phenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an antagonist to the nuclear receptor NR4A1, inhibiting NR4A1-regulated pro-oncogenic pathways/genes in breast and other cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Di(1H-indol-3-yl)methyl)phenol change over time. It is rapidly metabolized, and its analogs have been found to be more potent than the original compound in both in vitro assays and as inhibitors of mammary tumor growth .

Méthodes De Préparation

DIM-C-pPhOH est synthétisé par la condensation de p-hydroxybenzaldéhydes substitués avec l'indole . La réaction implique généralement l'utilisation d'un solvant approprié et d'un catalyseur pour faciliter le processus de condensation. Le produit résultant est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité avec une haute pureté .

Analyse Des Réactions Chimiques

DIM-C-pPhOH subit diverses réactions chimiques, notamment:

Réduction: Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins étudiées.

Substitution: This compound peut participer à des réactions de substitution, en particulier impliquant le groupe hydroxyle sur le cycle phényle.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour l'oxydation, et des agents réducteurs comme le borohydrure de sodium pour les réactions de réduction . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a une large gamme d'applications en recherche scientifique, notamment:

Recherche sur le cancer: this compound a été largement étudié pour ses propriétés anticancéreuses. Il a montré son efficacité dans divers types de cancer, notamment le cancer du sein, le cancer pancréatique, le cancer du côlon et le rhabdomyosarcome.

Études biologiques: Le composé est utilisé pour étudier le rôle de NR4A1 dans les processus cellulaires tels que l'apoptose, la prolifération cellulaire et la réponse au stress.

Chimie médicinale: This compound sert de composé principal pour le développement de nouveaux agents anticancéreux ciblant NR4A1.

Applications industrielles: Bien que son utilisation principale soit la recherche, la capacité de this compound à moduler les voies cellulaires en fait un candidat potentiel pour des applications thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en antagonisant le récepteur nucléaire 4A1 (NR4A1) . Cette interaction conduit à l'inhibition des voies et des gènes pro-oncogènes régulés par NR4A1 . Le composé induit la production d'espèces réactives de l'oxygène (ROS), ce qui favorise le stress du réticulum endoplasmique et l'apoptose dans les cellules cancéreuses . De plus, this compound diminue l'expression de protéines telles que PAX3-FOXO1A et β1-intégrine, contribuant ainsi à son activité anticancéreuse .

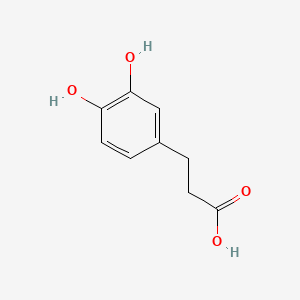

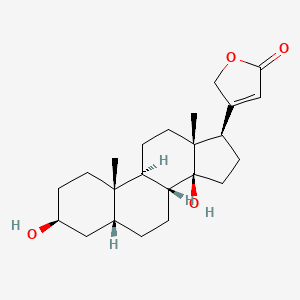

Comparaison Avec Des Composés Similaires

. Des composés similaires comprennent:

DIM-C-pPhOH-3-Cl-5-OCH3: Un analogue renforcé de this compound qui a montré une plus grande puissance dans l'inhibition de la croissance tumorale.

This compound-3-Br-5-OCH3: Un autre analogue avec une activité anticancéreuse améliorée par rapport à this compound.

Ces analogues partagent un mécanisme d'action similaire mais diffèrent en termes de puissance et d'interactions spécifiques avec NR4A1 . This compound est unique en sa capacité à induire les ROS et à favoriser le stress du réticulum endoplasmique, ce qui en fait un outil précieux dans la recherche sur le cancer .

Propriétés

IUPAC Name |

4-[bis(1H-indol-3-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-16-11-9-15(10-12-16)23(19-13-24-21-7-3-1-5-17(19)21)20-14-25-22-8-4-2-6-18(20)22/h1-14,23-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPDFNWJBQMXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)O)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)